molecular formula C18H18O4 B6338991 2-Methoxy-6-(3-phenoxy-propenyl)-benzoic acid methyl ester CAS No. 1171921-84-8

2-Methoxy-6-(3-phenoxy-propenyl)-benzoic acid methyl ester

Cat. No.: B6338991
CAS No.: 1171921-84-8
M. Wt: 298.3 g/mol
InChI Key: UOGFHXZTBUQLOC-VQHVLOKHSA-N
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Description

2-Methoxy-6-(3-phenoxy-propenyl)-benzoic acid methyl ester is an organic compound with a complex structure that includes methoxy, phenoxy, and propenyl groups attached to a benzoic acid methyl ester core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(3-phenoxy-propenyl)-benzoic acid methyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Esterification: The initial step involves the esterification of benzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl benzoate.

    Methoxylation: The methyl benzoate is then subjected to methoxylation using methanol and a base such as sodium methoxide to introduce the methoxy group at the 2-position.

    Phenoxypropenylation: The final step involves the addition of a phenoxypropenyl group to the 6-position of the methoxylated benzoic acid methyl ester. This can be achieved through a Friedel-Crafts alkylation reaction using phenoxypropenyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(3-phenoxy-propenyl)-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenoxy groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-6-(3-phenoxy-propenyl)-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Methoxy-6-(3-phenoxy-propenyl)-benzoic acid methyl ester exerts its effects depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting essential enzymes. The compound’s anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzoic acid methyl ester: Lacks the phenoxypropenyl group, making it less complex and potentially less active in certain applications.

    6-Phenoxybenzoic acid methyl ester: Lacks the methoxy group, which may affect its reactivity and biological activity.

    2-Methoxy-6-(3-phenoxy-propenyl)-benzoic acid: The free acid form of the compound, which may have different solubility and reactivity properties.

Uniqueness

2-Methoxy-6-(3-phenoxy-propenyl)-benzoic acid methyl ester is unique due to the presence of both methoxy and phenoxypropenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-methoxy-6-[(E)-3-phenoxyprop-1-enyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-20-16-12-6-8-14(17(16)18(19)21-2)9-7-13-22-15-10-4-3-5-11-15/h3-12H,13H2,1-2H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGFHXZTBUQLOC-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)OC)C=CCOC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1C(=O)OC)/C=C/COC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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